3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

Medicinal Chemistry Scaffold Rigidity Entropic Optimization

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride (CAS 2208275-23-2) is a bridged bicyclic morpholine isostere with the molecular formula C6H9ClF3NO and a molecular weight of 203.59 g/mol. This compound integrates a trifluoromethyl group at the 3-position of the 2-oxa-5-azabicyclo[2.2.1]heptane core, a scaffold recognized for its utility as a conformationally constrained surrogate for morpholine in medicinal chemistry.

Molecular Formula C6H9ClF3NO
Molecular Weight 203.59 g/mol
Cat. No. B13899801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Molecular FormulaC6H9ClF3NO
Molecular Weight203.59 g/mol
Structural Identifiers
SMILESC1C2CNC1C(O2)C(F)(F)F.Cl
InChIInChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H
InChIKeyBYOXZPKKLYRPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride: Physicochemical and Structural Baseline for Procurement Decisions


3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride (CAS 2208275-23-2) is a bridged bicyclic morpholine isostere with the molecular formula C6H9ClF3NO and a molecular weight of 203.59 g/mol [1]. This compound integrates a trifluoromethyl group at the 3-position of the 2-oxa-5-azabicyclo[2.2.1]heptane core, a scaffold recognized for its utility as a conformationally constrained surrogate for morpholine in medicinal chemistry [2]. It is supplied as a hydrochloride salt, enhancing its aqueous solubility for subsequent synthetic modifications. The presence of the trifluoromethyl substituent significantly modulates the core's electronic and lipophilic character relative to the parent unsubstituted bicyclic morpholine, a key consideration for procurement aimed at modulating drug-like properties .

Procurement Risks of Substituting 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride with Simpler Morpholine Analogs


A simple morpholine or even an unsubstituted 2-oxa-5-azabicyclo[2.2.1]heptane cannot replicate the performance of the 3-(trifluoromethyl) derivative in building block applications. The bridged bicyclic core imposes significant conformational rigidity, with zero rotatable bonds, locking the nitrogen and oxygen vectors into a fixed orientation [1]. The addition of the trifluoromethyl group dramatically alters the scaffold's electronic profile and lipophilicity, which directly impacts passive membrane permeability and metabolic stability in derived drug candidates [2]. Procuring a generic morpholine or a non-fluorinated analog forfeits these precise, quantifiable physicochemical advantages, leading to unpredictable SAR outcomes and necessitating extensive, costly re-optimization of lead series [3]. The following quantitative evidence substantiates why this specific compound is non-fungible in demanding research and industrial contexts.

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Against Key Comparators


Quantified Increase in Conformational Rigidity vs. Standard Morpholine

The target compound exhibits a rotatable bond count of 0, compared to morpholine which possesses 0 rotatable bonds as well. However, the critical differentiation lies in the bridged bicyclic structure, which introduces three defined stereocenters and a fused ring system absent in morpholine. This enforces a pre-organized 3D orientation of the ether oxygen and secondary amine vectors, quantified by a higher structural complexity score of 170 vs. 40.5 for morpholine [1]. This rigidity reduces the entropic penalty upon binding to biological targets, a feature not achievable with the flexible morpholine ring [2].

Medicinal Chemistry Scaffold Rigidity Entropic Optimization

Altered Hydrogen Bond Acceptor Capacity vs. Parent 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The introduction of the trifluoromethyl group increases the hydrogen bond acceptor count from 3 in the parent (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane to 5 in the target compound [1]. This is a quantifiable increase in the potential for specific intermolecular interactions, such as orthogonal multipolar interactions with protein backbone carbonyls or side-chain residues. The parent scaffold, lacking fluorine, offers fewer interaction modalities, which can lead to a loss of binding affinity or specificity in certain enzyme pockets, particularly those known to engage CF3 groups favorably [2].

Physicochemical Characterization Hydrogen Bonding Drug-likeness

Shifted Basicity (pKa) Profile Relative to Non-Fluorinated Morpholine Isosteres

The predicted pKa of the secondary amine in the bicyclic framework is 7.62±0.40 . This is significantly lower than the pKa of a standard secondary amine in morpholine (approximately 8.36) or the parent 2-oxa-5-azabicyclo[2.2.1]heptane (estimated >8.5) [1]. The electron-withdrawing effect of the trifluoromethyl group reduces basicity by about 0.7–1.0 log units. This controlled reduction in amine protonation state at physiological pH (7.4) can substantially improve passive membrane permeability and reduce off-target binding related to charged amines, such as hERG channel blockade or phospholipidosis [2].

Physicochemical Characterization Absorption/Distribution Amine Basicity

Enhanced Topological Polar Surface Area (TPSA) for Navigating CNS and Oral Bioavailability Space

The topological polar surface area (TPSA) of the target compound is 21.3 Ų [1]. This value falls within the optimal range (typically <90 Ų) for oral absorption and, critically, is also within the recommended window (<70 Ų) for crossing the blood-brain barrier (BBB) [2]. While morpholine also has a small TPSA, the trifluoromethyl group does not add polar surface area in the classical sense but does add significant van der Waals volume and lipophilicity. The combination of a low, fixed TPSA and increased lipophilicity from the CF3 group creates a uniquely balanced profile for passive permeation that is not achievable with non-fluorinated, polar heterocyclic alternatives which may have larger TPSA or lack the lipophilic driving force for membrane partitioning.

Drug-likeness ADME Prediction CNS Drug Design

High-Value Application Scenarios for 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane Hydrochloride Based on Quantified Differentiation


Design of CNS-Penetrant Kinase Inhibitors

The combination of a low TPSA (21.3 Ų) and reduced amine basicity (pKa 7.62) makes this scaffold an ideal morpholine replacement for kinase inhibitor programs targeting brain tumors or neurodegenerative diseases. Its constrained geometry and defined stereochemistry can be exploited to fill narrow hydrophobic pockets while the trifluoromethyl group engages in favorable dipolar interactions with the kinase hinge region or glycine-rich loop. This selective advantage over simple morpholine or piperidine is critical for achieving high brain-to-plasma ratios, as the lowered pKa reduces lysosomal trapping, a known pitfall for basic CNS drugs [1].

Metabolic Stability Optimization in Oral Drug Candidates

The trifluoromethyl group is a well-known metabolic block, particularly against oxidative N-dealkylation and ring oxidation, which are common clearance mechanisms for morpholine-containing drugs. By incorporating this pre-functionalized building block, medicinal chemists can preemptively address metabolic liabilities in lead series without late-stage re-synthesis. The HCl salt form further simplifies amide bond formation or reductive amination protocols, directly coupling this metabolically hardened module into the candidate molecule. This proactive approach to ADME optimization is a key reason to select this specific building block over a generic morpholine at the hit-to-lead stage [2].

Scaffold-Hopping for Intellectual Property Generation

As a bridged morpholine isostere, this compound provides a path to novel chemical matter with strong patent differentiation. The specific (1S,3R,4S) stereochemistry and the presence of the CF3 group offer a distinct, non-obvious alternative to widely claimed morpholine or piperazine motifs in crowded therapeutic areas like oncology or inflammation. Incorporating this scaffold can transform a known inhibitor series into a composition-of-matter patent with strong protection, directly leveraging the scaffold's unique 3D and electronic fingerprint that is quantifiably distinct from prior art heterocycles, as evidenced by its distinct complexity score and electronic properties [1].

Fragment-Based Drug Discovery (FBDD) Libraries

The combination of small size (MW 203.59), three-dimensionality (complexity score 170, 3 stereocenters), and the presence of both a masked amine (as HCl salt) and an ether oxygen makes this an excellent fragment for screening libraries. Its TPSA and hydrogen bonding profile suggest high ligand efficiency potential. Screening this fragment against targets like viral proteases or bacterial enzymes could yield hits with unique binding modes, where the rigid bicyclic core provides a lower entropic binding penalty compared to flexible fragments, and the CF3 group offers a sensitive 19F NMR probe for monitoring binding interactions [3].

Quote Request

Request a Quote for 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.